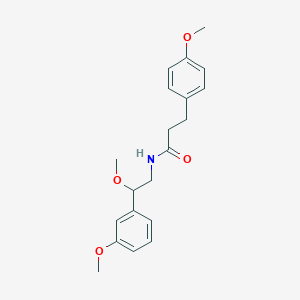
N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H28N4O7 and its molecular weight is 436.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide is used in various chemical syntheses and research applications. Notably, derivatives of this compound, particularly those with a piperidine structure, are utilized as key intermediates in the formation of more complex chemical entities.
Palladium-Catalyzed Aminocarbonylation : Alkoxycarbonylpiperidines, similar to the mentioned compound, are used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process is significant for the formation of carboxamides and ketocarboxamides from iodobenzene and iodoalkenes, leading to compounds with potential pharmaceutical applications (Takács et al., 2014).
Synthesis of Radiotracers : In the field of nuclear medicine, derivatives of piperidine, which are structurally related to this compound, have been synthesized for use as radiotracers. These compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, are valuable in positron emission tomography (PET) studies for imaging CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Peptide Chemistry : The compound is also relevant in peptide chemistry. Urethane-type protecting groups, such as BOC (tert-butyloxycarbonyl), are utilized in the synthesis of L-asparagine and L-glutamine derivatives. This approach is crucial for creating peptides with specific properties and functionalities (Sakura, Hirose, & Hashimoto, 1985).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are important for the development of new drugs.
PET Imaging in Neuropsychiatric Disorders : Compounds derived from this chemical structure, such as N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, show promise as PET radioligands. They can be used for the in vivo quantification of 5-HT1A receptors, providing insights into neuropsychiatric disorders (García et al., 2014).
Serotonin Receptor Studies : Other derivatives have been synthesized for studying serotonin receptors, which are critical in understanding and treating various mental health disorders. These derivatives include 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, which have shown potential as serotonin 4 receptor agonists (Sonda et al., 2003).
Eigenschaften
IUPAC Name |
tert-butyl 4-[(2-methoxy-2-oxoethyl)carbamoyl]-4-(4-nitroanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O7/c1-19(2,3)31-18(27)23-11-9-20(10-12-23,17(26)21-13-16(25)30-4)22-14-5-7-15(8-6-14)24(28)29/h5-8,22H,9-13H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMYTCULCBMPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)NCC(=O)OC)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)

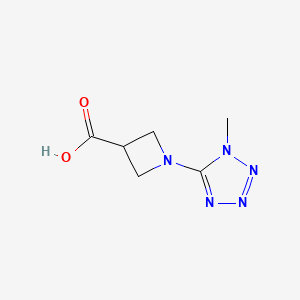

![methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3004922.png)
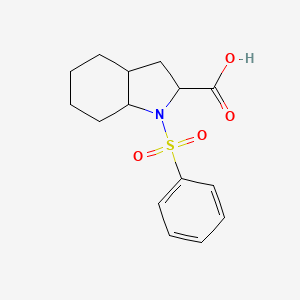
![Ethyl (5-(2-(benzylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3004924.png)
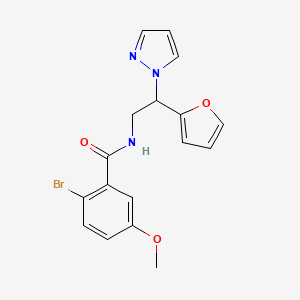

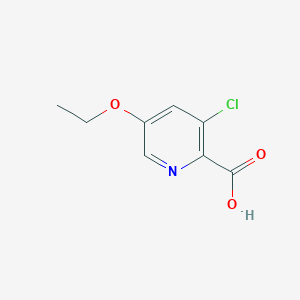
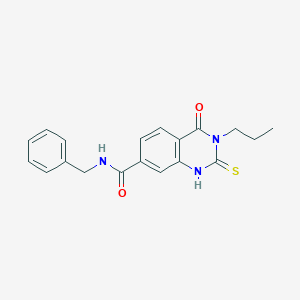
![1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3004934.png)

